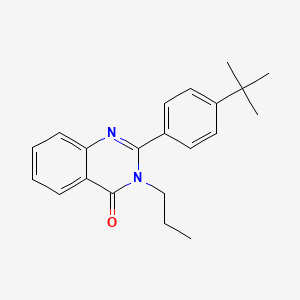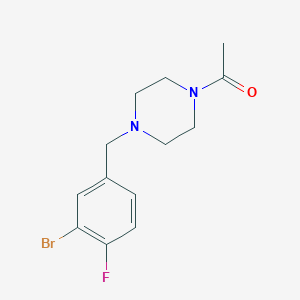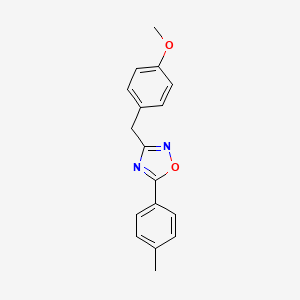
2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a quinazolinone derivative that has a unique chemical structure, making it a promising compound for further research.
作用機序
The mechanism of action of 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may act as a kinase inhibitor, which could explain its potential use in cancer treatment. It has also been proposed that the compound may have antioxidant properties, which could be beneficial in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain. The compound has also been reported to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone in lab experiments include its unique chemical structure, which makes it a promising compound for further research. The compound is also relatively easy to synthesize, making it readily available for study. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of information on its long-term effects.
将来の方向性
There are several future directions for research on 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone. One potential direction is to investigate its potential use as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, more research is needed to determine the long-term effects and potential toxicity of the compound.
Conclusion:
In conclusion, 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields. The compound has shown potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of the compound.
合成法
The synthesis of 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone involves the reaction of 4-tert-butylphenyl hydrazine and propionyl chloride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid and potassium carbonate to obtain the final product. The synthesis method has been optimized to produce high yields of 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone.
科学的研究の応用
2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone has shown potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its antifungal and antibacterial properties.
特性
IUPAC Name |
2-(4-tert-butylphenyl)-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-5-14-23-19(15-10-12-16(13-11-15)21(2,3)4)22-18-9-7-6-8-17(18)20(23)24/h6-13H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKAVTZMXMEGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-3-propylquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B5779790.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)
![1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5779808.png)

![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)


![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)
![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)
